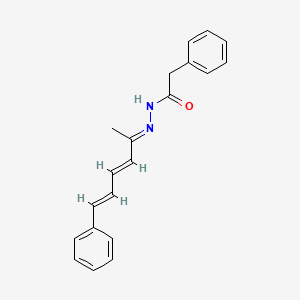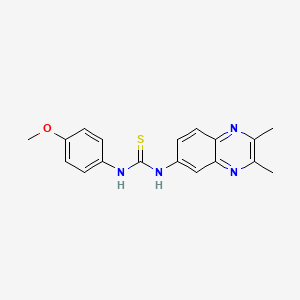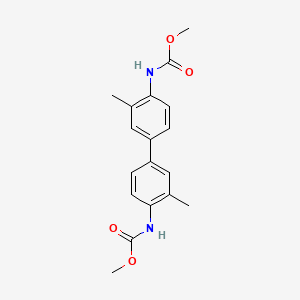![molecular formula C14H12Cl2N2OS B5860163 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B5860163.png)
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide, also known as ABAH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized and studied for its potential therapeutic applications.
作用機序
The mechanism of action of 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been found to have antioxidant properties and to reduce oxidative stress in cells.
実験室実験の利点と制限
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been extensively studied, and its properties and effects are well-characterized. However, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.
将来の方向性
There are several future directions for research on 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide and its effects on various signaling pathways. Finally, more studies are needed to investigate the safety and efficacy of 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide in humans and to determine its potential use in clinical settings.
合成法
The synthesis of 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide involves the reaction of 2,4-dichlorobenzohydrazide with 5-methyl-2-thiophene carboxaldehyde in the presence of a catalyst. The resulting product is 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2,4-dichloro-N-[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-3-6-13(20-8)9(2)17-18-14(19)11-5-4-10(15)7-12(11)16/h3-7H,1-2H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMAGUEWJZTJE-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-[(1E)-1-(5-methylthiophen-2-yl)ethylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)

![7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)

![tert-butyl 4-{5-[(3-methylbutyl)thio]-1,3,4-oxadiazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5860130.png)




![2-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5860162.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860172.png)
![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)
